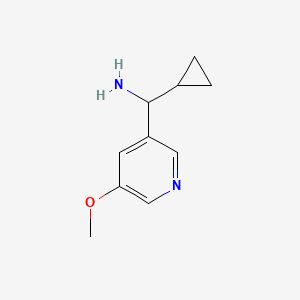

Cyclopropyl(5-methoxypyridin-3-yl)methanamine

Description

Properties

IUPAC Name |

cyclopropyl-(5-methoxypyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-13-9-4-8(5-12-6-9)10(11)7-2-3-7/h4-7,10H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQIRORMFQQKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C(C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(5-methoxypyridin-3-yl)methanamine typically involves the cyclopropylation of a pyridine derivative followed by methoxylation and amination. One common method includes the following steps:

Methoxylation: The methoxylation of the pyridine ring using methanol and a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(5-methoxypyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl(5-methoxypyridin-3-yl)methanamine has shown potential as a lead compound in drug development due to its ability to interact with biological targets.

- Therapeutic Potential : Research is ongoing to explore its efficacy against various diseases, including neurological disorders and cancer. Its structure allows for interactions with neurotransmitter receptors, which may lead to novel therapeutic applications.

The compound is under investigation for several biological activities:

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial effects against Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Initial evaluations have demonstrated cytotoxic effects on human breast cancer cells (MCF-7), suggesting potential anticancer properties.

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the development of new materials and intermediates for pharmaceuticals and agrochemicals.

Case Studies

Several case studies have highlighted the biological activities of this compound:

-

Study on Antimicrobial Activity (2024) :

- Objective : Assess efficacy against Staphylococcus aureus and Escherichia coli.

- Findings : Significant inhibitory effects were observed with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations :

- Halogenated Analogs (e.g., chloro, bromo) exhibit higher molecular weights and altered electronic profiles compared to the methoxy-substituted target compound. Halogens may improve binding affinity but increase toxicity risks .

- Positional Isomerism : Compound 36 () features a 2-methoxy group on pyridine, which may alter hydrogen-bonding interactions compared to the 5-methoxy group in the target compound .

Key Observations :

- Palladium-catalyzed methods () often suffer from low yields due to catalyst sensitivity , whereas fragment-assisted approaches (–2) achieve higher yields with optimized protocols .

Enzyme Inhibition

- ALK Inhibitors (–2): Cyclopropane analogs with difluorophenyl/trifluoromethyl groups show high selectivity for ALK kinase, attributed to hydrophobic interactions with the ATP-binding pocket . The target compound’s methoxypyridine group may favor similar interactions but with reduced fluorophilicity.

- PDE10A Inhibitors (): Pyridine-cyclopropane hybrids (e.g., Compound 6) demonstrate potent PDE10A inhibition, suggesting the target compound’s pyridine moiety could be leveraged in CNS-targeted therapies .

Receptor Modulation

- 5-HT2C Receptor Ligands (): Methanamine derivatives with fluoro-methoxyphenyl or benzo[b]thiophene groups exhibit functional selectivity for 5-HT2C over 5-HT2A/B receptors. The target compound’s methoxypyridine may enhance π-π stacking with aromatic residues in the receptor .

Biological Activity

Cyclopropyl(5-methoxypyridin-3-yl)methanamine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a methanamine moiety, with a 5-methoxypyridine substituent. This unique structure influences its reactivity and biological activity, enhancing its solubility and potential for hydrogen bonding, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of specific proteins involved in disease pathways, potentially leading to therapeutic effects. For instance, it can act as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders and depression .

Biological Activities

- Antimicrobial Activity :

- Anticancer Properties :

- Neurological Effects :

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various derivatives of pyridine-based compounds, including this compound. Results showed significant inhibition of bacterial growth against MRSA strains, highlighting the compound's potential as a lead for new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound effectively reduced cell viability in HeLa and A549 cell lines by promoting apoptosis through caspase activation pathways. These findings suggest its potential as an anticancer therapeutic agent .

Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for Cyclopropyl(5-methoxypyridin-3-yl)methanamine, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via reductive amination, leveraging protocols analogous to those used for structurally similar N-substituted cyclopropylmethylamines. For example:

- General Method B/C : React cyclopropyl precursors with 5-methoxypyridine-3-carbaldehyde in dichloroethane (DCE) using NaBH(OAc)₃ or NaBH₄ as reducing agents .

- Purity Validation : Confirm via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy. For instance, HRMS (ESI) should show <2 ppm deviation between calculated and observed values .

| Key Parameters | Example Values |

|---|---|

| Reducing Agent | NaBH(OAc)₃ (2.0 equiv.) |

| Solvent | Dichloroethane (DCE) |

| Reaction Time | 12–24 hours under inert atmosphere |

| Yield | 85–97% (depending on substituents) |

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Use fume hoods to minimize inhalation risks. Avoid skin/eye contact; rinse exposed areas with water for ≥15 minutes .

- Storage : Store in sealed containers at 2–8°C in a dry, well-ventilated area. Prevent electrostatic discharge .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: cyclopropyl protons (δ 0.5–1.5 ppm), pyridinyl protons (δ 7.0–8.5 ppm), and methoxy groups (δ ~3.8 ppm) .

- 13C NMR : Cyclopropyl carbons (δ 5–15 ppm), pyridinyl carbons (δ 120–160 ppm), and methoxy carbon (δ ~55 ppm) .

- HRMS : Calculate exact mass using molecular formula (C₁₀H₁₄N₂O) and compare with experimental data .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing cyclopropyl-containing analogs be addressed?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers. For example, (+)- and (-)-isomers of similar compounds showed distinct optical rotations (e.g., +10.0° in D₂O) .

- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts during cyclopropane ring formation. DFT calculations can predict favorable transition states .

Q. What strategies resolve contradictions in NMR data when characterizing derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between cyclopropyl and pyridinyl moieties .

- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., ring puckering) .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like serotonin receptors (5-HT2C). Focus on hydrogen bonding (pyridinyl N) and hydrophobic contacts (cyclopropyl) .

- Pharmacophore Modeling : Identify critical features (e.g., amine group, methoxy substituent) using Schrödinger’s Phase. Compare with active analogs from literature .

Q. What experimental designs are suitable for assessing metabolic stability in vitro?

- Methodological Answer :

- Microsomal Incubation : Incubate with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition. Calculate IC₅₀ values .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

- Methodological Answer :

- Parameter Optimization : Vary reaction time, temperature, and stoichiometry systematically. For example, NaBH₄ in MeOH may improve yields over NaBH(OAc)₃ in DCE .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduced amines) and adjust reducing agent equivalents .

Q. What methods validate the absence of toxic degradation products under experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions. Analyze via HPLC-UV/HRMS for unexpected peaks .

- In Silico Toxicity Prediction : Use tools like Derek Nexus to flag structural alerts (e.g., reactive cyclopropane rings) .

Biological & Mechanistic Insights

Q. How can researchers design assays to probe functional selectivity at serotonin receptors?

Q. What structural modifications enhance metabolic stability without compromising target affinity?

- Methodological Answer :

- Deuterium Incorporation : Replace methoxy hydrogens with deuterium to slow CYP450-mediated demethylation .

- Bioisosteric Replacement : Substitute the cyclopropyl group with spirocyclic or fluorinated analogs to reduce oxidative metabolism .

Tables for Key Data

Q. Table 1. Comparative Synthetic Methods

| Method | Reducing Agent | Solvent | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| NaBH(OAc)₃ | DCE | 85% | >98% | ||

| NaBH₄ | MeOH | 97% | >99% |

Q. Table 2. Key NMR Assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Cyclopropyl CH₂ | 0.8–1.2 | Multiplet | Cyclopropyl ring |

| Pyridinyl C-5 | 7.9 | Singlet | Methoxy-substituted C |

| NH₂ | 1.5–2.0 | Broad | Amine protons |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.